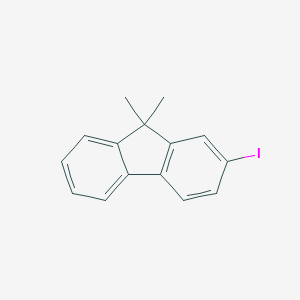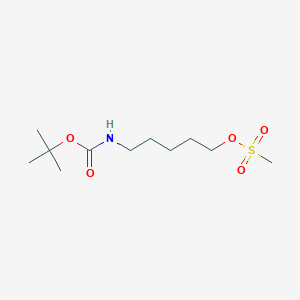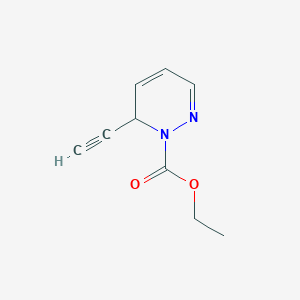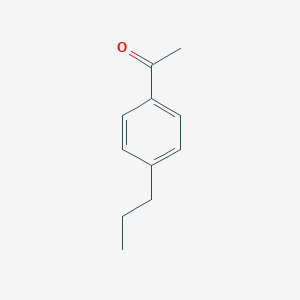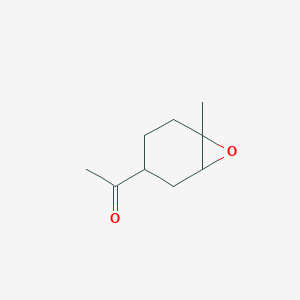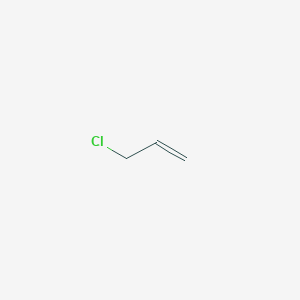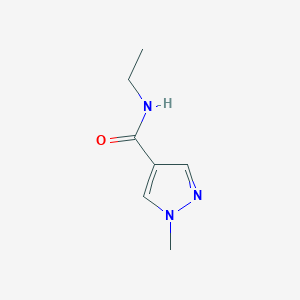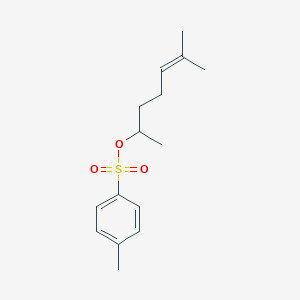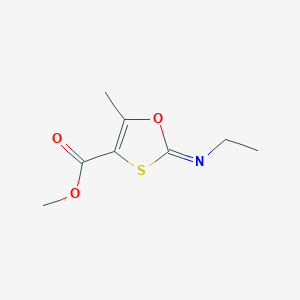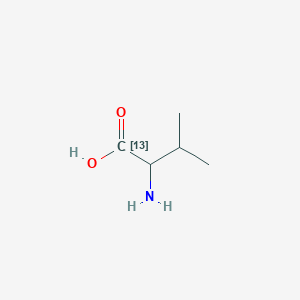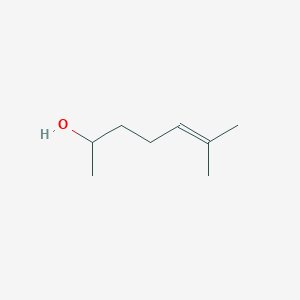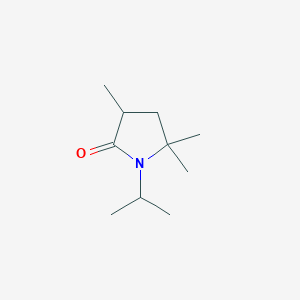
1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone (ITMP) is a cyclic amide that has been extensively researched for its potential applications in various scientific fields. It is a colorless liquid that is soluble in water and organic solvents. ITMP has a unique structure that makes it an attractive molecule for use in a wide range of applications.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone is not fully understood. However, it is believed that 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone interacts with the cell membrane and alters its permeability. This allows for the increased uptake of drugs and other molecules into the cell.
Biochemische Und Physiologische Effekte
1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility and bioavailability of poorly soluble drugs. It has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone has been shown to have anti-inflammatory properties and to reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone has several advantages for use in lab experiments. It is a relatively inexpensive molecule that is easy to synthesize. It is also soluble in water and organic solvents, making it easy to work with in the lab. However, one limitation of 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone is that its mechanism of action is not fully understood. This can make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone. One area of research is the development of new drug delivery systems using 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone. Another area of research is the investigation of the mechanism of action of 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone. Additionally, 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone has potential applications in the field of nanotechnology, where it can be used to synthesize nanoparticles with unique properties. Overall, 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone is a promising molecule with a wide range of potential applications in various scientific fields.
Synthesemethoden
The synthesis of 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone can be achieved through a variety of methods. One of the most common methods is the reaction of 2-pyrrolidone with isopropylamine and acetone. This reaction yields 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone with a high yield and purity. Other methods include the reaction of 2-pyrrolidone with isopropyl alcohol and the reaction of 2-pyrrolidone with isopropylamine and methyl ethyl ketone.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of drug delivery. 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone has been shown to increase the solubility and bioavailability of poorly soluble drugs. This makes it an attractive option for the delivery of drugs that are difficult to administer.
Eigenschaften
CAS-Nummer |
155068-00-1 |
|---|---|
Produktname |
1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone |
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
3,5,5-trimethyl-1-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C10H19NO/c1-7(2)11-9(12)8(3)6-10(11,4)5/h7-8H,6H2,1-5H3 |
InChI-Schlüssel |
BKOYJYDAGPOAOK-UHFFFAOYSA-N |
SMILES |
CC1CC(N(C1=O)C(C)C)(C)C |
Kanonische SMILES |
CC1CC(N(C1=O)C(C)C)(C)C |
Synonyme |
2-Pyrrolidinone,3,5,5-trimethyl-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



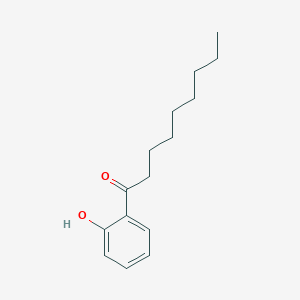
![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)

